molecular formula C10H19Cl2N3S B560027 Dexpramipexole dihydrochloride CAS No. 104632-27-1

Dexpramipexole dihydrochloride

Cat. No. B560027
M. Wt: 284.2
InChI Key: QMNWXHSYPXQFSK-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexpramipexole dihydrochloride is a neuroprotective agent and weak non-ergoline dopamine agonist . It reduces mitochondrial reactive oxygen species (ROS) production, inhibits the activation of apoptotic pathways, and increases cell survival in response to a variety of neurotoxins and β-amyloid neurotoxicity .


Synthesis Analysis

The synthesis of Dexpramipexole dihydrochloride is a complex process that involves multiple steps. The addition of n-hexane has a significant impact on both the enantioselectivity and the reaction rate .


Molecular Structure Analysis

The molecular formula of Dexpramipexole dihydrochloride is C10H17N3S . Its molecular weight is 211.33 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .


Chemical Reactions Analysis

Dexpramipexole dihydrochloride has been observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients . This suggests that it may have potential applications in the treatment of conditions associated with eosinophilic inflammation.


Physical And Chemical Properties Analysis

The physical and chemical properties of Dexpramipexole dihydrochloride are characterized by its molecular formula C10H21Cl2N3OS and molecular weight 302.3 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride .

Scientific Research Applications

Eosinophilic Inflammation

  • Summary of Application: Dexpramipexole has been investigated for its potential in treating eosinophilic inflammation, particularly in patients with asthma and eosinophil-associated diseases . Eosinophils are pro-inflammatory white blood cells that can cause tissue and organ damage when present in excessive numbers .
  • Methods of Application: Dexpramipexole is administered orally. It was first developed as a treatment for amyotrophic lateral sclerosis (ALS) but was observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients .
  • Results or Outcomes: Dexpramipexole has shown promise in reducing eosinophil numbers in both blood and tissue, which could potentially reduce asthma exacerbations . In a Phase II clinical trial, oral doses of dexpramipexole lowered eosinophil counts by up to 80 percent and showed signs of improving lung function in patients with moderate-to-severe eosinophilic asthma .

Hypereosinophilic Syndromes (HES)

  • Summary of Application: Dexpramipexole has been studied as a potential treatment for hypereosinophilic syndromes (HES), a group of disorders characterized by high levels of eosinophils in the blood, leading to damage in various organs .
  • Methods of Application: In a proof-of-concept study, dexpramipexole was administered orally (150 mg twice daily) as a glucocorticoid (GC)-sparing agent in HES .
  • Results or Outcomes: Out of 10 subjects, 40% achieved a ≥50% reduction in the minimum effective GC dose (MED) to maintain AEC <1000/μL and control clinical symptoms . All adverse events were self-limited, and none led to drug discontinuation . Affected tissue biopsy samples in 2 subjects showed normalization of pathology and depletion of eosinophils on dexpramipexole .

Neuroprotection

  • Summary of Application: Dexpramipexole has been described as the first-in-class F1Fo ATP synthase activator able to boost mitochondrial bioenergetics and provide neuroprotection in experimental models of ischemic brain injury .
  • Methods of Application: In electrophysiological experiments in vitro, Dexpramipexole was found to increase outward K+ currents evoked by a voltage ramp protocol. This effect is prevented by the non-selective voltage-dependent K+ channel (Kv) blocker TEA and by the selective small-conductance Ca2±activated K+ (SK) channel blocker apamin .
  • Results or Outcomes: Dexpramipexole inhibits synaptic transmission and CA1 neuron excitability, which could underlie its neuroprotective properties .

Treatment of Bipolar Disorder

  • Summary of Application: Dexpramipexole, in its pramipexole form, has been studied as a potential treatment for treatment-resistant bipolar depression .
  • Methods of Application: In a randomized, double-blind, placebo-controlled trial, pramipexole was administered in addition to mood stabilizers for patients with treatment-resistant bipolar depression .
  • Results or Outcomes: The study is ongoing, and results are yet to be published .

Cardiovascular Diseases

  • Summary of Application: While there isn’t much direct research on Dexpramipexole’s use in cardiovascular diseases, its ability to reduce inflammation by lowering eosinophil counts could potentially have implications in treating diseases where inflammation plays a key role, such as certain cardiovascular diseases .

Alzheimer’s Disease

  • Summary of Application: Dexpramipexole has been studied for its potential neuroprotective effects in Alzheimer’s disease. It is thought to protect neurons through effects on microglia and to improve free radical-induced cognitive impairment .
  • Methods of Application: In clinical trials, Dexpramipexole was administered orally. The specific dosage and treatment regimen would depend on the specifics of the clinical trial .
  • Results or Outcomes: While some early studies showed promise, the outcomes of Dexpramipexole’s use in Alzheimer’s disease are not conclusive at this time and would require further research .

Future Directions

Dexpramipexole dihydrochloride holds promise for patients with asthma and eosinophil-associated diseases . It is currently under investigation in clinical trials . Future studies are needed to determine whether the apparent early increase in FEV 1 at week 4 is replicable .

properties

IUPAC Name

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWXHSYPXQFSK-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920539
Record name 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpramipexole dihydrochloride

CAS RN

104632-27-1
Record name Dexpramipexole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl-, hydrochloride (1:2), (6R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXPRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9038PKO43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
FG Vieira, E LaDow, A Moreno, JD Kidd, B Levine… - PLoS …, 2014 - journals.plos.org
… Mice chronically consumed dexpramipexole dihydrochloride dissolved in drinking water, at a concentration designed to deliver steady-state plasma levels of about 700 ng/mL. This …
Number of citations: 25 journals.plos.org
ME Cudkowicz, LH van den Berg, JM Shefner… - The Lancet …, 2013 - thelancet.com
… We randomly allocated participants in a 1:1 ratio to receive twice-daily oral dexpramipexole (as dexpramipexole dihydrochloride) 150 mg or placebo (tablets matched in size, colour, …
Number of citations: 254 www.thelancet.com
JD Wang, YL Cao, Q Li, YP Yang, M Jin, D Chen… - Autophagy, 2015 - Taylor & Francis
Autophagy dysfunction is implicated in the pathogenesis of Parkinson disease (PD). BECN1/Beclin 1 acts as a critical regulator of autophagy and other cellular processes; yet, little is …
Number of citations: 74 www.tandfonline.com
P Licznerski, HA Park, H Rolyan, R Chen… - Cell, 2020 - cell.com
Loss of the gene (Fmr1) encoding Fragile X mental retardation protein (FMRP) causes increased mRNA translation and aberrant synaptic development. We find neurons of the Fmr1 −/y …
Number of citations: 67 www.cell.com
Z Sang, L Huang - Privileged Scaffolds in Drug Discovery, 2023 - Elsevier
Alzheimer's disease (AD) is a chronic and progressive brain neurodegenerative disease affecting over 30 million people globally. Currently, no effective treatment is available owing to …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.